![molecular formula C18H16ClNO B13154860 2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13154860.png)
2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone is a chemical compound with the molecular formula C18H16ClNO and a molecular weight of 297.78 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethanone Group: The ethanone group can be attached through a Friedel-Crafts acylation reaction, where the indole reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or cyano derivatives.
Aplicaciones Científicas De Investigación
2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of indole derivatives with biological systems.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The chlorine atom and ethanone group can also influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-1-[2-(2,4-dimethylphenyl)-1H-indol-3-yl]ethanone
- 2-chloro-1-[2-(2,5-dimethylphenyl)-1H-indol-3-yl]ethanone
- 2-chloro-1-[2-(3,5-dimethylphenyl)-1H-indol-3-yl]ethanone
Uniqueness
2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone is unique due to the specific positioning of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to similar compounds, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H16ClNO |
|---|---|
Peso molecular |
297.8 g/mol |
Nombre IUPAC |
2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C18H16ClNO/c1-11-7-8-13(9-12(11)2)18-17(16(21)10-19)14-5-3-4-6-15(14)20-18/h3-9,20H,10H2,1-2H3 |
Clave InChI |
JDNYHWUAQXWTDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


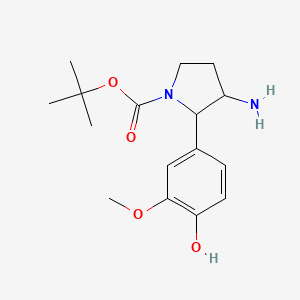




![3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid](/img/structure/B13154809.png)
![6-Oxa-2-azabicyclo[3.2.1]octane](/img/structure/B13154818.png)
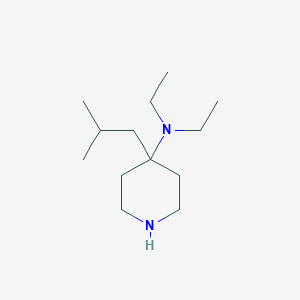
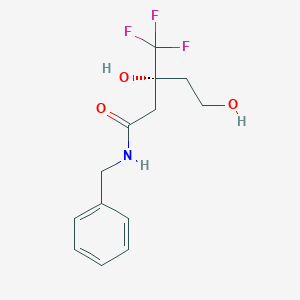
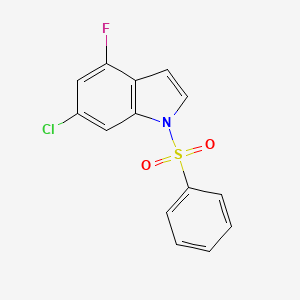
![Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B13154853.png)
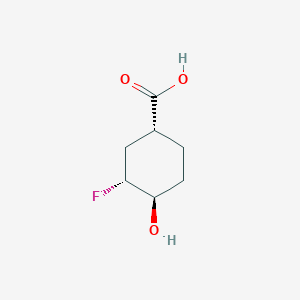

![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13154871.png)
